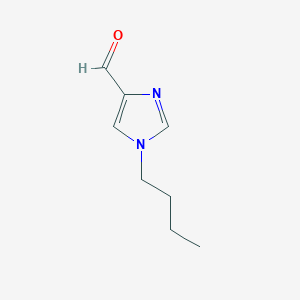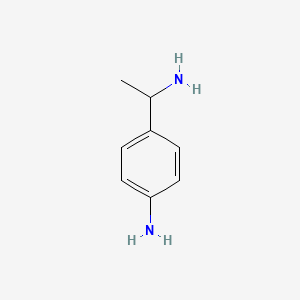
2-Isocianato-1-benzotiofeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanato-1-benzothiophene is an organosulfur compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The isocyanate group attached to the benzothiophene ring makes this compound particularly interesting for various chemical applications due to its reactivity.
Aplicaciones Científicas De Investigación
2-Isocyanato-1-benzothiophene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug synthesis, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-1-benzothiophene can be achieved through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This process involves the formation of a quaternary spirocyclization intermediate by selective ipso-addition instead of an ortho-attack . Another method includes the reaction of aryne intermediates with alkynyl sulfides, which affords a wide range of 3-substituted benzothiophenes .
Industrial Production Methods: Industrial production of 2-Isocyanato-1-benzothiophene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The electrochemical synthesis method mentioned above is particularly suitable for industrial applications due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isocyanato-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives when reacted with amines.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Addition Reactions: The isocyanate group can add to nucleophiles such as alcohols and amines, forming carbamate and urea derivatives, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Catalysts: Transition metal catalysts can be used to facilitate certain reactions, such as cyclization and substitution.
Major Products:
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Complex Heterocycles: Formed through cyclization reactions.
Mecanismo De Acción
The mechanism of action of 2-Isocyanato-1-benzothiophene primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of urea and carbamate derivatives. These reactions are facilitated by the electrophilic nature of the carbon atom in the isocyanate group, which readily undergoes nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
2-Isocyanatobenzene: Similar structure but lacks the thiophene ring.
2-Isocyanato-1-naphthalene: Contains a naphthalene ring instead of a benzothiophene ring.
2-Isocyanato-1-thiophene: Similar structure but lacks the benzene ring.
Uniqueness: 2-Isocyanato-1-benzothiophene is unique due to the presence of both the benzene and thiophene rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its reactivity and makes it a versatile building block for synthesizing a wide range of organic compounds.
Propiedades
IUPAC Name |
2-isocyanato-1-benzothiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NOS/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFUDAIDLACCQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576457 |
Source


|
| Record name | 2-Isocyanato-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124808-79-3 |
Source


|
| Record name | 2-Isocyanato-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)




![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)





